molecular formula C9H11N3O3 B13074361 3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one

3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one

Cat. No.: B13074361
M. Wt: 209.20 g/mol
InChI Key: QBJZZWTXJGWFOE-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one is a heterocyclic compound that contains a triazole ring and an oxanone moiety

Preparation Methods

The synthesis of 3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with oxan-4-one under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with receptors and modulate their signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the triazole ring and oxanone moiety, which imparts distinct chemical and biological properties.

Biological Activity

3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one is a heterocyclic compound notable for its unique combination of a triazole ring and an oxanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings and presenting relevant data.

The molecular formula of this compound is C9H11N3O3C_9H_{11}N_3O_3 with a molecular weight of 209.20 g/mol. The compound features a triazole ring that is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC9H11N3O3
Molecular Weight209.20 g/mol
IUPAC Name3-(1-methyltriazole-4-carbonyl)oxan-4-one
CAS Number1880083-89-5

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of their activity. Additionally, this compound may modulate signaling pathways by interacting with various receptors in cellular systems.

Antimicrobial Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, research on related triazole derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies have evaluated the anti-inflammatory potential of triazole derivatives by measuring their effects on cytokine release in peripheral blood mononuclear cells (PBMC). Compounds similar to this compound have shown a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. For example:

CompoundTNF-α Inhibition (%) at 50 µg/mL
Compound A44%
Compound B60%
Control (DMSO)94%

These results indicate that the compound could be effective in managing inflammatory responses.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored through various assays measuring cell viability against cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-72.6
HCT-1161.4
HepG21.1

These findings suggest that compounds containing the triazole moiety can inhibit cancer cell proliferation effectively, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Study on Triazole Derivatives

A study published in 2023 synthesized several new triazole derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines while maintaining low toxicity levels in PBMC cultures .

Comparative Analysis

Comparative studies between this compound and other similar compounds revealed that the unique structural features of this compound contribute to its distinct biological properties. For example, while other triazoles may lack the oxanone moiety, which is crucial for interaction with specific molecular targets, this compound demonstrated enhanced efficacy in enzyme inhibition assays .

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

3-(1-methyltriazole-4-carbonyl)oxan-4-one

InChI

InChI=1S/C9H11N3O3/c1-12-4-7(10-11-12)9(14)6-5-15-3-2-8(6)13/h4,6H,2-3,5H2,1H3

InChI Key

QBJZZWTXJGWFOE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)C2COCCC2=O

Origin of Product

United States

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